molecular formula C13H23NO6 B558365 Boc-Asp-OtBu CAS No. 34582-32-6

Boc-Asp-OtBu

Numéro de catalogue B558365
Numéro CAS: 34582-32-6
Poids moléculaire: 289,33 g/mole
Clé InChI: RAUQRYTYJIYLTF-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Boc-Asp-OtBu” is a derivative of aspartic acid . It is used in the field of peptide synthesis . It is a white solid and is used in stereoselective synthesis .


Synthesis Analysis

“Boc-Asp-OtBu” is used in the preparation of highly selective thrombin inhibitors . It is also used in the preparation of thiopeptides and thioacylating agents . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnished the corresponding dipeptides with high yields and diastereoselectivity .


Molecular Structure Analysis

The molecular formula of “Boc-Asp-OtBu” is C₁₃H₂₃NO₆ . Its molar mass is 289.32 g/mol .


Chemical Reactions Analysis

“Boc-Asp-OtBu” is used in the formation of the peptide bond . The reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of TiCl4 furnished the corresponding dipeptides .


Physical And Chemical Properties Analysis

“Boc-Asp-OtBu” is a white solid . It has a density of 1.1±0.1 g/cm3 . Its boiling point is 429.0±40.0 °C . The melting point is 101-103°C . It is slightly soluble in DMSO and methanol .

Safety And Hazards

“Boc-Asp-OtBu” should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

Orientations Futures

“Boc-Asp-OtBu” is used in the field of peptide synthesis . It is a promising compound for future research and development in the field of medicinal chemistry and pharmacology .

Propriétés

IUPAC Name

(3S)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQRYTYJIYLTF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426664
Record name Boc-Asp-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp-OtBu

CAS RN

34582-32-6
Record name Boc-Asp-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Asp-OtBu
Reactant of Route 2
Reactant of Route 2
Boc-Asp-OtBu
Reactant of Route 3
Reactant of Route 3
Boc-Asp-OtBu
Reactant of Route 4
Reactant of Route 4
Boc-Asp-OtBu
Reactant of Route 5
Reactant of Route 5
Boc-Asp-OtBu
Reactant of Route 6
Boc-Asp-OtBu

Citations

For This Compound
201
Citations
G Han, M Tamaki, VJ Hruby - The Journal of Peptide Research, 2001 - Wiley Online Library
Fast, efficient and selective deprotection of the tert‐butoxycarbonyl (Boc) group of various amino acids and peptides was achieved by using hydrogen chloride (4 m) in anhydrous …
Number of citations: 213 onlinelibrary.wiley.com
R Behrendt, S Huber, P White - Journal of Peptide Science, 2016 - Wiley Online Library
In our efforts to develop a universal solution to the problem of aspartimide formation in Fmoc SPPS, we investigated the application of our new β‐trialkylmethyl protected aspartic acid …
Number of citations: 19 onlinelibrary.wiley.com
JL Lauer, CG Fields, GB Fields - Letters in peptide science, 1995 - Springer
We have examined the sequence dependence of aspartimide formation during Fmoc-based solid-phase synthesis of the peptide Val-Lys-Asp-X-Tyr-Ile. The extent of aspartimide …
Number of citations: 147 idp.springer.com
ME Taub, BA Moss, B Steffansen, S Frokjaer - International journal of …, 1997 - Elsevier
The oligopeptide transporter, which is responsible for the absorption of various di/tripeptides and several peptidomimetic drugs across the intestinal epithelia, is expressed in mature …
Number of citations: 23 www.sciencedirect.com
SA Kates, F Albericio - Letters in Peptide Science, 1995 - Springer
Although fluoride-labile protecting groups and linkers have been developed in solid-phase peptide synthesis to add an extra level of orthogonality, fluoride ions were found to convert α-…
Number of citations: 19 idp.springer.com
RJ Middleton, SL Mellor, SR Chhabra, BW Bycroft… - Tetrahedron letters, 2004 - Elsevier
… by the side-chain carboxyl functionality of either Boc-Asp-OtBu or Boc-Glu-OtBu followed by … The tetrahydroindazole nucleus was also constructed by the condensation of Boc-Asp-OtBu …
Number of citations: 17 www.sciencedirect.com
JW PERICH - International Journal of Peptide and Protein …, 1994 - Wiley Online Library
… In the first stage of this synthesis, commercially available Boc-Asp-OtBu was reduced, via its isobutoxycarbonyl mixed anhydride, to the known Boc-Hse-O'Bu (2) (5) in 990/, using the …
Number of citations: 26 onlinelibrary.wiley.com
J Marin, C Didierjean, A Aubry, JR Casimir… - The Journal of …, 2004 - ACS Publications
tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates 4 have been prepared in good yield starting from Boc-Asp-O t Bu and other β-amino acids. By analogy with chiral tetramic …
Number of citations: 79 pubs.acs.org
B Liu, H Liu, C Wang, L Liu, S Wu, J Guan… - Applied Catalysis A …, 2012 - Elsevier
Bifunctionalized material with organized pairs of carboxylic acid and primary amine structurally similar to β 3 -amino acid derivatives has been prepared through post-grafted approach. …
Number of citations: 11 www.sciencedirect.com
S Sharif, E Fogle, MD Toney, GS Denisov… - Journal of the …, 2007 - ACS Publications
… (e and f) Aldimine model in polar aprotic liquid in the absence and presence of protected aspartic acid (Boc-Asp-OtBu). Distances estimated by NMR are listed in Table 1. For the values …
Number of citations: 76 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.